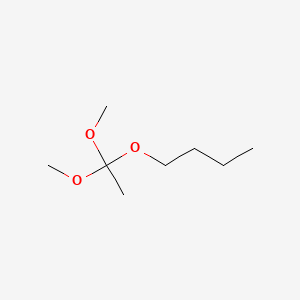
1-(1,1-Dimethoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethoxyethoxy)butane is an organic compound with the molecular formula C8H18O3This compound is characterized by its ether functional groups and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethoxy)butane can be synthesized through the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the acetal .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to butanal.
Substitution: The ether groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Butanoic acid and methanol.
Reduction: Butanal and methanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethoxyethoxy)butane is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is explored for its potential in drug development and as a solvent in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethoxyethoxy)butane involves its interaction with various molecular targets. The ether groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxybutane: Similar in structure but lacks the additional ethoxy group.
Butanal dimethyl acetal: Another name for 1,1-Dimethoxybutane.
1-(1-Ethoxyethoxy)butane: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(1,1-Dimethoxyethoxy)butane is unique due to its specific arrangement of ether groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and applications .
Propiedades
Número CAS |
85153-54-4 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxyethoxy)butane |
InChI |
InChI=1S/C8H18O3/c1-5-6-7-11-8(2,9-3)10-4/h5-7H2,1-4H3 |
Clave InChI |
JEQCQCCFONGTMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


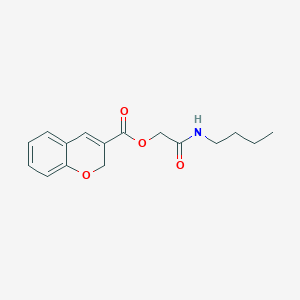
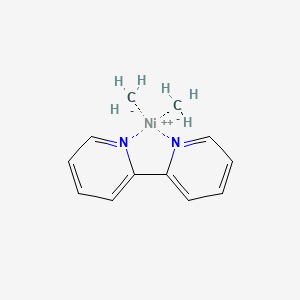
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
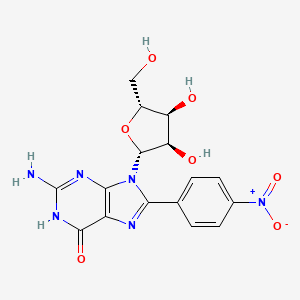
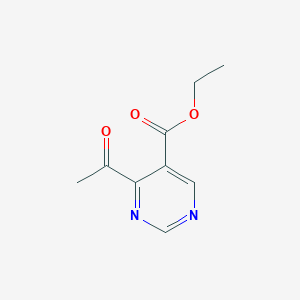
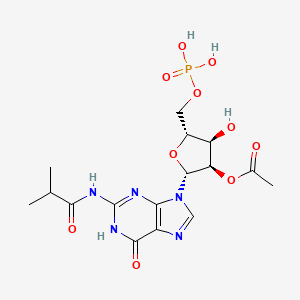
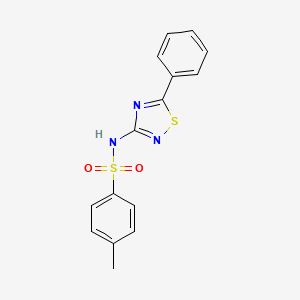
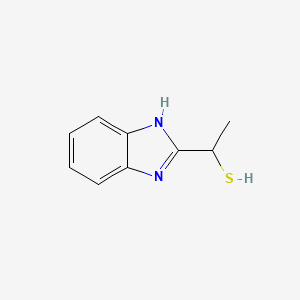
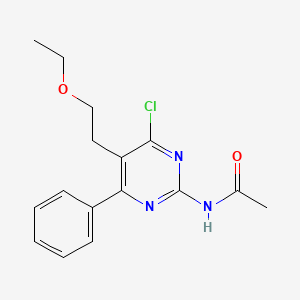


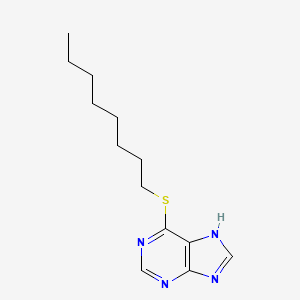
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
